molecular formula C21H34O3 B3056412 Tetradecyl 4-hydroxybenzoate CAS No. 71177-53-2

Tetradecyl 4-hydroxybenzoate

Cat. No.: B3056412
CAS No.: 71177-53-2
M. Wt: 334.5 g/mol
InChI Key: DATMKDBMEZKPLP-UHFFFAOYSA-N
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Description

Tetradecyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a tetradecyl group. This compound is part of the paraben family, widely known for its preservative properties in cosmetics, pharmaceuticals, and food products. The presence of the long tetradecyl chain enhances its hydrophobicity, making it particularly useful in formulations requiring water-resistant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl 4-hydroxybenzoate is typically synthesized through an esterification reaction between 4-hydroxybenzoic acid and tetradecanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+TetradecanolAcid catalystTetradecyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{Tetradecanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+TetradecanolAcid catalyst​Tetradecyl 4-hydroxybenzoate+Water

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester. The reaction conditions are carefully controlled to maximize yield and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved, reverting to 4-hydroxybenzoic acid and tetradecanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles under acidic conditions, such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Hydrolysis: 4-Hydroxybenzoic acid and tetradecanol.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

Tetradecyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its antimicrobial properties, particularly in inhibiting the growth of bacteria and fungi.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Widely used as a preservative in cosmetics and personal care products, providing long-lasting protection against microbial contamination.

Mechanism of Action

The primary mechanism of action of tetradecyl 4-hydroxybenzoate is its ability to disrupt microbial cell membranes. The hydrophobic tetradecyl chain integrates into the lipid bilayer of microbial cells, increasing membrane permeability and leading to cell lysis. This mechanism is particularly effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations.

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Propyl 4-hydroxybenzoate
  • Butyl 4-hydroxybenzoate

Comparison: Tetradecyl 4-hydroxybenzoate stands out due to its longer alkyl chain, which enhances its hydrophobicity and makes it more effective in water-resistant formulations. Compared to shorter-chain parabens, it provides longer-lasting antimicrobial protection and is less likely to be washed away. its increased hydrophobicity may also limit its solubility in aqueous solutions, requiring careful formulation considerations.

Properties

IUPAC Name

tetradecyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-21(23)19-14-16-20(22)17-15-19/h14-17,22H,2-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMKDBMEZKPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316978
Record name tetradecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71177-53-2
Record name NSC309824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetradecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.76 g (20 mmol) of 4-hydroxybenzoic acid and 800 mg (200 mmol) of sodium hydroxide in 12 ml of water was added 250 mg of methyl tricaprylammonium chloride and 4.67 g (17 mmol) of n-tetradecylbromide. The mixture was heated at reflux for 4 h and then diluted with 30 ml of water. The mixture was extracted with 2×30 ml ether. The ether extracts were combined and washed with water and saturated NaCl solution. The solvent was removed in-vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
methyl tricaprylammonium chloride
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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